molecular formula C13H17BrO2 B021825 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid CAS No. 75625-98-8

2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

Cat. No.: B021825
CAS No.: 75625-98-8
M. Wt: 285.18 g/mol
InChI Key: JMYFDQVXABRDFF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid involves several steps. One common method includes the reaction of p-chloro-tolualdehyde with sodium hydroxide in methanol to form p-methoxy-tolualdehyde. This intermediate undergoes a chloromethylation reaction with concentrated hydrochloric acid in the presence of sulfuric acid to yield p-chloromethyl benzyl ether. The p-chloromethyl benzyl ether then reacts with sodium cyanide to form p-methoxy-methyl benzyl cyanide. This cyanide compound is further reacted with dimethyl carbonate under high pressure to produce p-methoxy-methyl benzyl iso-propionitrile. Finally, the iso-propionitrile is treated with hydrobromic acid to obtain this compound .

Chemical Reactions Analysis

2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in therapeutic or biological effects .

Comparison with Similar Compounds

2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid can be compared with similar compounds such as:

Properties

IUPAC Name

2-[4-(1-bromo-2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9,12H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYFDQVXABRDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504488
Record name 2-[4-(1-Bromo-2-methylpropyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75625-98-8
Record name 2-[4-(1-Bromo-2-methylpropyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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